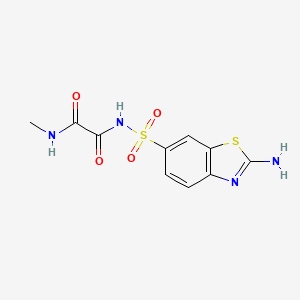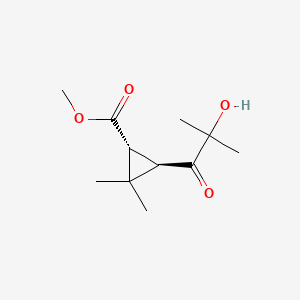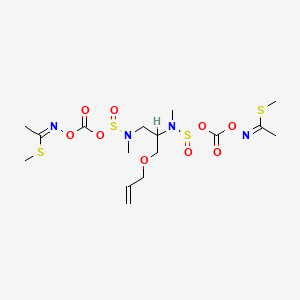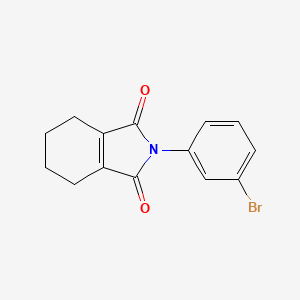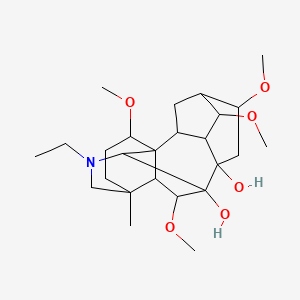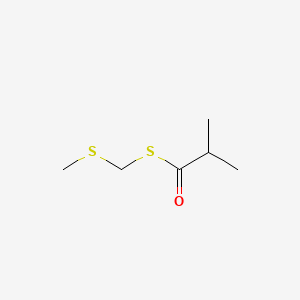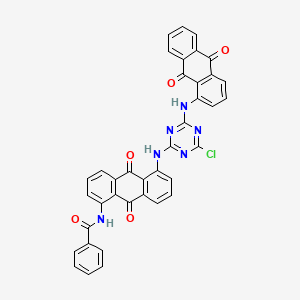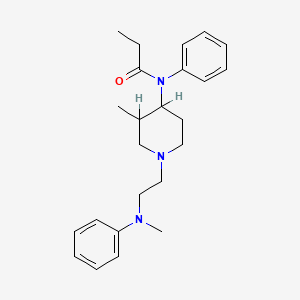
N-(3-Methyl-1-(2-(methylphenylamino)ethyl)-4-piperidinyl)-N-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Methyl-1-(2-(methylphenylamino)ethyl)-4-piperidinyl)-N-phenylpropanamide is a complex organic compound with a unique structure that includes a piperidine ring, a phenyl group, and an amide linkage. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methyl-1-(2-(methylphenylamino)ethyl)-4-piperidinyl)-N-phenylpropanamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of a suitable amine with a piperidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methyl-1-(2-(methylphenylamino)ethyl)-4-piperidinyl)-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-(3-Methyl-1-(2-(methylphenylamino)ethyl)-4-piperidinyl)-N-phenylpropanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Methyl-1-(2-(methylphenylamino)ethyl)-4-piperidinyl)-N-phenylpropanamide involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
- **N-(2-(Methylphenylamino)ethyl)-4-piperidinyl)-N-phenylpropanamide
- **N-(3-Methyl-1-(2-(phenylamino)ethyl)-4-piperidinyl)-N-phenylpropanamide
Uniqueness
N-(3-Methyl-1-(2-(methylphenylamino)ethyl)-4-piperidinyl)-N-phenylpropanamide is unique due to its specific structural features, such as the presence of both a piperidine ring and a phenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
155125-84-1 |
|---|---|
Molecular Formula |
C24H33N3O |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-[3-methyl-1-[2-(N-methylanilino)ethyl]piperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C24H33N3O/c1-4-24(28)27(22-13-9-6-10-14-22)23-15-16-26(19-20(23)2)18-17-25(3)21-11-7-5-8-12-21/h5-14,20,23H,4,15-19H2,1-3H3 |
InChI Key |
NRHZTBUXTIRERQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1C)CCN(C)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-diethyl-2-[[(1S,2R,5R)-1-methyl-4-propan-2-ylidene-2-bicyclo[3.1.0]hexanyl]oxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12728648.png)
